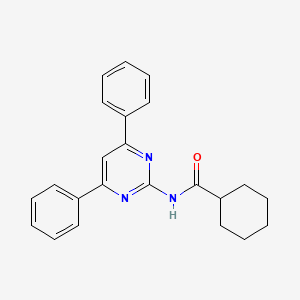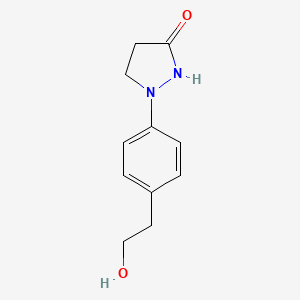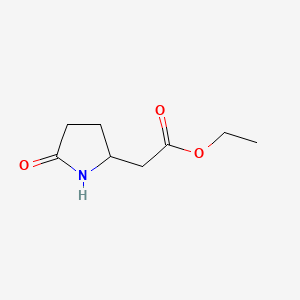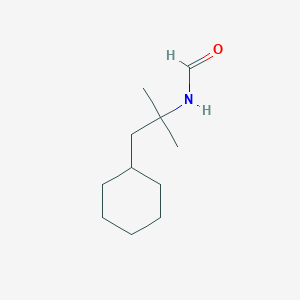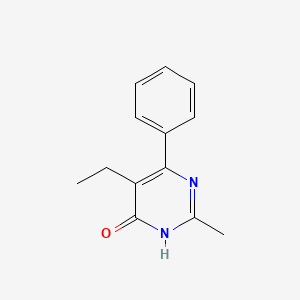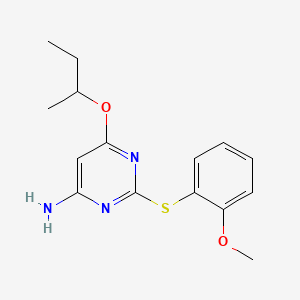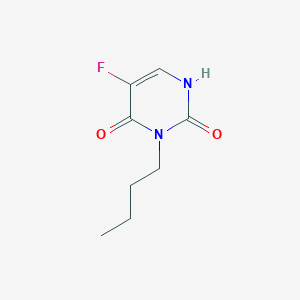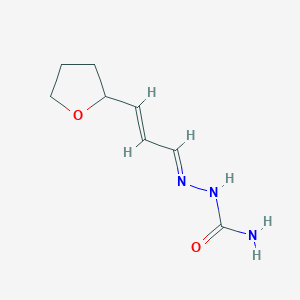
9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with pyridin-2-ylmethylthiol, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any oxidized sulfur groups back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the purine core, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use in studying purine metabolism and as a probe for enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting purine-related pathways in diseases.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes involved in purine metabolism. The compound may act as an inhibitor or modulator of these enzymes, affecting the biochemical pathways they regulate. The pyridin-2-ylmethylthio group may enhance binding affinity and specificity to the target enzymes, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness
9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine analogs. The presence of the butyl and pyridin-2-ylmethylthio groups may enhance its lipophilicity and binding interactions with target proteins, making it a valuable compound for further research and development.
Properties
CAS No. |
13153-74-7 |
|---|---|
Molecular Formula |
C15H18N6S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-butyl-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C15H18N6S/c1-2-3-8-21-10-18-12-13(21)19-15(16)20-14(12)22-9-11-6-4-5-7-17-11/h4-7,10H,2-3,8-9H2,1H3,(H2,16,19,20) |
InChI Key |
VHEIWTMINSOXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

